Comparative Kinase Inhibition: Thieno[2,3-d]pyrimidine Scaffold Shows Sub-Micromolar Potency Against Key Cancer Targets
The benzo[4,5]thieno[2,3-d]pyrimidin-4-ol core is a proven scaffold for developing potent kinase inhibitors. In a head-to-head enzyme inhibition study, a derivative of this core (compound 10e) demonstrated an IC50 of 0.151 µM against EGFR-TK, which, while less potent than the clinical candidate Olmutinib (IC50 = 0.028 µM), is a strong baseline for further optimization [1]. Furthermore, the same compound showed dual inhibition by also targeting DHFR with an IC50 of 0.541 µM, compared to the standard Methotrexate (IC50 = 0.117 µM) [1]. This demonstrates the scaffold's inherent capability for multi-target engagement, a key advantage in overcoming drug resistance.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 10e (a derivative of the target scaffold): EGFR-TK IC50 = 0.151 µM; DHFR IC50 = 0.541 µM |
| Comparator Or Baseline | Olmutinib (EGFR-TK standard): IC50 = 0.028 µM; Methotrexate (DHFR standard): IC50 = 0.117 µM |
| Quantified Difference | EGFR-TK: 5.4-fold less potent than Olmutinib. DHFR: 4.6-fold less potent than Methotrexate. |
| Conditions | In vitro enzyme inhibition assay. The study synthesized and evaluated a series of new thienopyrimidine derivatives for EGFR and DHFR inhibition. |
Why This Matters
This data confirms the scaffold's ability to engage two high-value cancer targets (EGFR and DHFR) with measurable potency, providing a validated chemical starting point for designing dual inhibitors, a strategy for which it may be more suitable than other heterocyclic cores.
- [1] Farghaly, A. M., et al. Synthesis and in vitro antitumor evaluation of new thieno[2,3-d]pyrimidine derivatives as EGFR and DHFR inhibitors. Bioorganic Chemistry, 2024, 148, 107637. View Source
